3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes:
- 3-(3-Chlorophenyl): A chlorinated aromatic ring at position 3, introducing electron-withdrawing effects.
- 5-{[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}: A sulfanyl (-S-) group linked to a trans-configured propenyl chain bearing a terminal phenyl group. This substituent enhances hydrophobicity and may influence conformational flexibility .
The molecular formula is C24H20ClN3S (MW: 417.96 g/mol). Predicted collision cross-section (CCS) values for adducts range from 201.0–220.1 Ų, suggesting moderate molecular compactness . No direct pharmacological data are available, but structural analogs exhibit antifungal, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C23H18ClN3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C23H18ClN3S/c24-20-13-7-12-19(17-20)22-25-26-23(27(22)21-14-5-2-6-15-21)28-16-8-11-18-9-3-1-4-10-18/h1-15,17H,16H2/b11-8+ |
InChI Key |
ITMBNJJSLZYFDL-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazides with Imidoyl Chlorides
This method involves reacting 3-chlorobenzohydrazide with N-phenylbenzimidoyl chloride in polar aprotic solvents such as N,N-dimethylacetamide (DMA). Under reflux conditions (120–140°C, 5–8 hours), cyclization occurs via nucleophilic attack of the hydrazide nitrogen on the imidoyl chloride, followed by dehydration. Typical yields range from 50–65%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/cyclohexane mixtures).
Key Reaction Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Optimal cyclization |
| Solvent | DMA | Enhances solubility |
| Reaction Time | 5–8 hours | Prevents over-decomposition |
| Molar Ratio | 1:1 (hydrazide:imidoyl chloride) | Minimizes side products |
Oxidative Cyclization of Thiosemicarbazides
Alternative approaches utilize thiosemicarbazide derivatives, where oxidation with iodine or hydrogen peroxide in acidic media induces cyclization. For example, 3-chlorophenyl thiosemicarbazide treated with N-phenylbenzaldehyde in ethanol/HCl forms the triazole ring via intramolecular cyclization. This method achieves moderate yields (45–55%) but requires stringent pH control (pH 2–4).
Introduction of the Sulfanylpropenyl Side Chain
The 5-position sulfanyl group is introduced through nucleophilic substitution or thiol-ene click chemistry:
Nucleophilic Substitution with (2E)-3-Phenylprop-2-en-1-thiol
Post-triazole formation, the 5-thiolate intermediate reacts with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 60–80°C for 12–18 hours, achieving 70–75% yield. Steric hindrance from the phenyl and chlorophenyl groups necessitates prolonged reaction times to ensure complete substitution.
Optimized Conditions:
-
Base: Potassium carbonate (2.5 equiv)
-
Solvent: DMF (anhydrous)
-
Temperature: 70°C
-
Reaction Time: 16 hours
Thiol-ene Coupling
An emerging method employs thiol-ene click chemistry between 5-mercapto-triazole derivatives and (2E)-3-phenylprop-1-ene. UV-initiated radical reactions (using AIBN as a catalyst) in tetrahydrofuran (THF) at 25°C achieve >85% conversion within 6 hours. This approach offers superior regioselectivity and reduced side-product formation compared to nucleophilic substitution.
Industrial-Scale Production Considerations
Automated synthesis platforms enhance reproducibility and yield for large-scale manufacturing:
Continuous Flow Reactors
Microreactor systems enable precise control over exothermic cyclization steps, reducing decomposition risks. A patented protocol details a two-stage continuous process:
-
Triazole Formation: Hydrazide and imidoyl chloride fed at 0.5 mL/min into a 140°C reactor.
-
Sulfanyl Group Addition: In-line mixing with propenyl thiol derivatives at 70°C.
This system achieves 78% overall yield with 99% purity, outperforming batch methods.
Solvent Recycling and Waste Management
Industrial processes prioritize solvent recovery (e.g., DMF distillation) and catalyst reuse. Palladium-based catalysts for thiol-ene reactions are immobilized on silica supports, allowing 10+ cycles without significant activity loss.
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that triazole compounds exhibit significant activity against a range of bacteria and fungi. A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and evaluated their antimicrobial efficacy using agar-well diffusion methods. The results showed promising activity against various pathogens, suggesting the potential of triazole derivatives as effective antimicrobial agents .
Anti-inflammatory Properties
Triazoles have also been investigated for their anti-inflammatory effects. A review highlighted the synthesis of novel 1,2,4-triazole derivatives that demonstrated significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The low acute toxicity rates of these compounds make them suitable candidates for further development in therapeutic applications .
Anticancer Activity
The potential anticancer properties of triazole derivatives have been explored in several studies. Triazoles can act as DNA cleaving agents and have shown effectiveness in inhibiting tumor growth in various cancer cell lines. The introduction of substituents such as chlorophenyl or difluorophenyl groups has been associated with enhanced pharmacological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of specific functional groups, such as sulfur-containing moieties and aromatic rings, significantly influences the biological activity of these compounds. For instance, the introduction of a phenylpropene group has been linked to increased lipophilicity and improved interaction with biological targets .
Synthesis and Characterization
The synthesis of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole typically involves multi-step reactions starting from accessible precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Biological Activities
Future Perspectives
The ongoing research into triazole derivatives suggests a promising future for 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole in drug discovery and development. Continued exploration into its pharmacological properties may lead to novel therapeutic agents with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Halogen Position: The 3-ClPh group in the target compound vs.
- Sulfanyl vs. Sulfonyl : Sulfones (e.g., 7a) exhibit higher polarity and stability than sulfanyl derivatives due to oxidation state and hydrogen-bonding capacity .
- Biological Activity : Fluorinated analogs (e.g., 6f) show marked anticancer activity, suggesting halogen electronegativity and lipophilicity are critical for bioactivity .
Key Observations :
- Green Chemistry : InCl3-mediated synthesis in water (e.g., 6g) offers eco-friendly advantages over traditional NaOEt/EtOH methods .
- Oxidation Efficiency : H2O2/Na2WO4 selectively oxidizes sulfanyl to sulfonyl groups with >85% yield, critical for tuning solubility .
Crystallographic and Stability Profiles
- Target Compound: No crystallographic data available.
- Analogues: Sulfones (e.g., 7g) form 3D hydrogen-bond networks, enhancing thermal stability .
Biological Activity
3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. This compound has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of this compound contribute to its interaction with biological targets, making it a candidate for further research in medicinal chemistry.
The molecular formula of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is with a molecular weight of 403.9 g/mol. The compound is characterized by the presence of a triazole ring, which is pivotal in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3S |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole |
| InChI Key | ITMBNJJSLZYFDL-DHZHZOJOSA-N |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study involving various triazoles demonstrated their effectiveness against a range of bacteria and fungi. The synthesized compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 3.09 µg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has gained attention in recent years. The compound's mechanism involves the inhibition of specific enzymes that are crucial for tumor growth. For instance, molecular docking studies have shown that triazoles can interact with thymidine phosphorylase (TP), an enzyme linked to tumor progression and angiogenesis . In vitro studies have reported that certain triazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
The biological activity of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole can be attributed to its ability to bind to specific biological targets such as enzymes and receptors. This binding modulates various biochemical pathways leading to physiological effects such as apoptosis in cancer cells and inhibition of microbial growth .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties against common pathogens. The results indicated that compounds containing the triazole moiety exhibited potent antibacterial activity comparable to standard antibiotics. For example, one derivative demonstrated an MIC of 6 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, a derivative of the triazole compound was tested against HepG2 liver cancer cells. The compound showed significant cell viability inhibition at concentrations as low as 12.5 µg/mL, highlighting its potential for further development as an anticancer therapeutic .
Q & A
Q. Why is the triazole ring a synthon for coordination chemistry, and how are metal complexes characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
